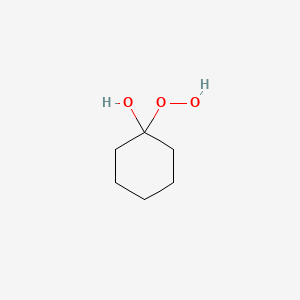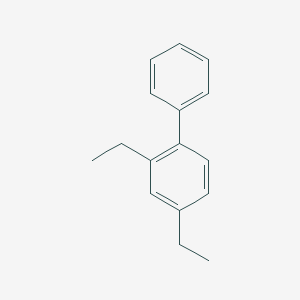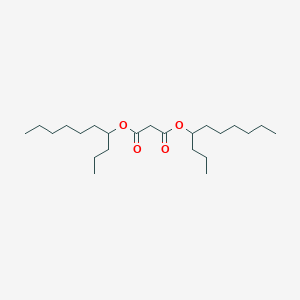
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is an organic compound characterized by the presence of a dibromophenoxy group attached to a hydroxypropyl prop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions, forming 3,5-dibromophenol.
Etherification: 3,5-dibromophenol is then reacted with epichlorohydrin under basic conditions to form 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride.
Esterification: The final step involves the esterification of 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-dibromophenoxy)-2-oxopropyl prop-2-enoate.
Reduction: Formation of 3-(3,5-dibromophenoxy)-2-hydroxypropyl propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets. The dibromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxypropyl prop-2-enoate moiety can undergo metabolic transformations, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
3-(3,5-Dichlorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.
3-(3,5-Difluorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is unique due to the presence of bromine atoms, which can impart different chemical and biological properties compared to its chloro and fluoro analogs. The bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
| 113841-12-6 | |
分子式 |
C12H12Br2O4 |
分子量 |
380.03 g/mol |
IUPAC 名称 |
[3-(3,5-dibromophenoxy)-2-hydroxypropyl] prop-2-enoate |
InChI |
InChI=1S/C12H12Br2O4/c1-2-12(16)18-7-10(15)6-17-11-4-8(13)3-9(14)5-11/h2-5,10,15H,1,6-7H2 |
InChI 键 |
DCYKZXLUZCTILX-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC(COC1=CC(=CC(=C1)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)






